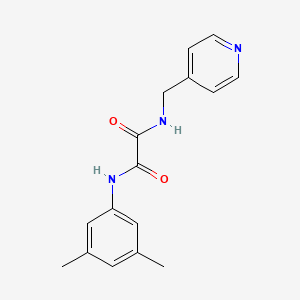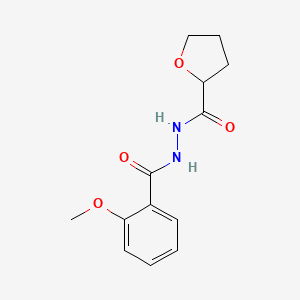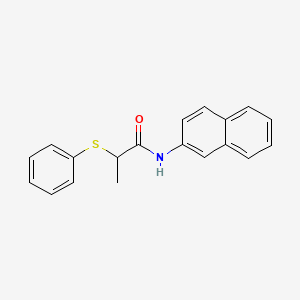
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to modulate the immune response and have a neuroprotective effect.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide acts as a ligand for the TSPO, which is a protein that is located on the outer membrane of mitochondria. TSPO is involved in the regulation of various cellular processes such as cholesterol transport, steroid synthesis, and apoptosis. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide binds to TSPO and modulates its activity, leading to the modulation of immune response and neuroprotection.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects. It reduces inflammation and oxidative stress in the brain, which are major contributors to neurodegenerative diseases. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide also modulates the immune response by regulating the activation of microglia, which are immune cells in the brain. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its high specificity for TSPO. This allows for the selective modulation of TSPO activity without affecting other cellular processes. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other TSPO ligands, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One of the major areas of research is in the development of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide analogs with improved pharmacological properties. These analogs can have increased specificity and potency for TSPO, as well as improved solubility in water.
Another area of research is in the development of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide-based therapeutics for the treatment of neurodegenerative diseases and cancer. These therapeutics can be designed to have targeted delivery to specific cells or tissues, as well as improved pharmacokinetic properties.
In conclusion, N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a promising compound with potential therapeutic applications in various diseases. Its specificity for TSPO and its ability to modulate the immune response and have a neuroprotective effect make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 3,5-dimethylbenzoic acid with 4-pyridinemethanol to form the corresponding ester. The ester is then reacted with ethylenediamine to produce N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the field of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. It also modulates the immune response by regulating the activation of microglia, which are immune cells in the brain.
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-7-12(2)9-14(8-11)19-16(21)15(20)18-10-13-3-5-17-6-4-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLSZAEHLKFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)

![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)
![3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)